molecular formula C18H18ClN3OS B2753733 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide CAS No. 865544-22-5

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide

Cat. No.: B2753733
CAS No.: 865544-22-5
M. Wt: 359.87
InChI Key: BKYAFNICCZFRSI-CZIZESTLSA-N
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Description

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole ring, a dimethylamino group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]thiazole Ring: This step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole core.

    Introduction of the Chlorine and Ethyl Groups: Chlorination and alkylation reactions are employed to introduce the chlorine and ethyl substituents on the benzo[d]thiazole ring.

    Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the benzo[d]thiazole derivative with an appropriate benzaldehyde derivative under basic conditions.

    Attachment of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorine and dimethylamino sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide
  • (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylamino)benzamide

Uniqueness

Compared to similar compounds, (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide is unique due to the specific combination of substituents on the benzo[d]thiazole ring and the presence of the dimethylamino group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c1-4-22-15-10-7-13(19)11-16(15)24-18(22)20-17(23)12-5-8-14(9-6-12)21(2)3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYAFNICCZFRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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